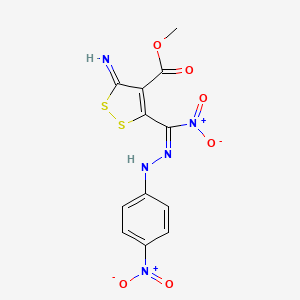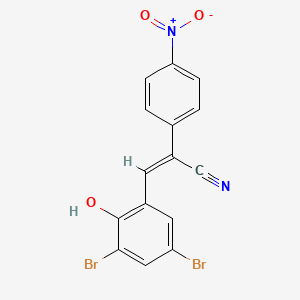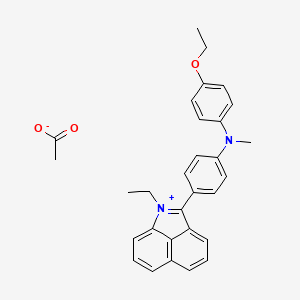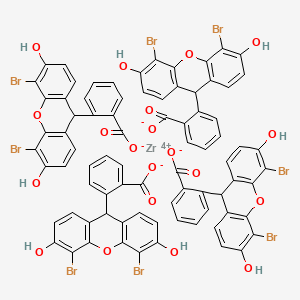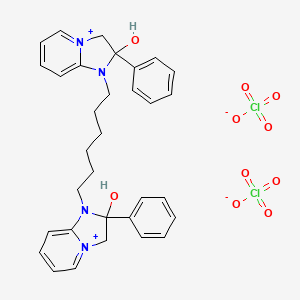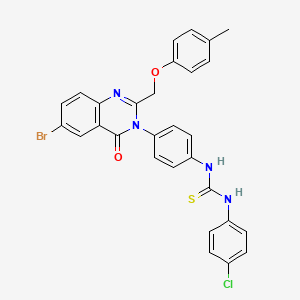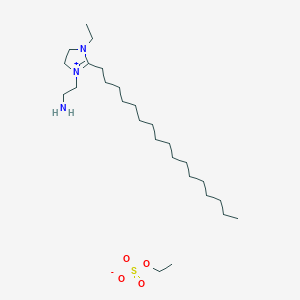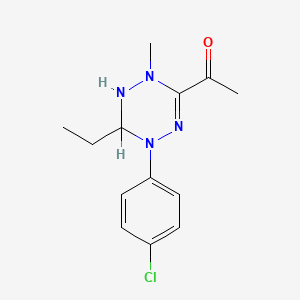
Ethanone, 1-(1-(4-chlorophenyl)-6-ethyl-1,4,5,6-tetrahydro-4-methyl-1,2,4,5-tetrazin-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(1-(4-chlorophenyl)-6-ethyl-1,4,5,6-tetrahydro-4-methyl-1,2,4,5-tetrazin-3-yl)- is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, and a tetrahydro tetrazinyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1-(4-chlorophenyl)-6-ethyl-1,4,5,6-tetrahydro-4-methyl-1,2,4,5-tetrazin-3-yl)- typically involves multi-step organic reactions One common method includes the reaction of 4-chlorobenzaldehyde with ethylamine to form an intermediate, which is then subjected to cyclization with hydrazine derivatives to form the tetrahydro tetrazinyl ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial to achieve high efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-(1-(4-chlorophenyl)-6-ethyl-1,4,5,6-tetrahydro-4-methyl-1,2,4,5-tetrazin-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
Ethanone, 1-(1-(4-chlorophenyl)-6-ethyl-1,4,5,6-tetrahydro-4-methyl-1,2,4,5-tetrazin-3-yl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(1-(4-chlorophenyl)-6-ethyl-1,4,5,6-tetrahydro-4-methyl-1,2,4,5-tetrazin-3-yl)- involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the tetrazinyl ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone, 4’-chloro-: Similar structure but lacks the tetrazinyl ring.
1-(4-Chlorophenyl)ethanol: Similar structure but with an alcohol group instead of ethanone.
4-Chloroacetophenone: Similar structure but without the ethyl and tetrazinyl groups.
Uniqueness
Ethanone, 1-(1-(4-chlorophenyl)-6-ethyl-1,4,5,6-tetrahydro-4-methyl-1,2,4,5-tetrazin-3-yl)- is unique due to the presence of the tetrahydro tetrazinyl ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
125424-22-8 |
|---|---|
Formule moléculaire |
C13H17ClN4O |
Poids moléculaire |
280.75 g/mol |
Nom IUPAC |
1-[5-(4-chlorophenyl)-6-ethyl-2-methyl-1,6-dihydro-1,2,4,5-tetrazin-3-yl]ethanone |
InChI |
InChI=1S/C13H17ClN4O/c1-4-12-15-17(3)13(9(2)19)16-18(12)11-7-5-10(14)6-8-11/h5-8,12,15H,4H2,1-3H3 |
Clé InChI |
KTTQNCPGLOVEFR-UHFFFAOYSA-N |
SMILES canonique |
CCC1NN(C(=NN1C2=CC=C(C=C2)Cl)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



